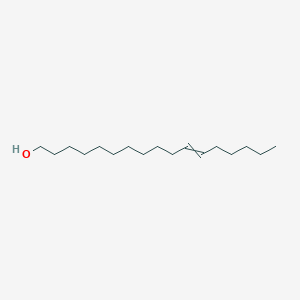
2-(Trihydroxysilyl)ethane-1-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Trihydroxysilyl)ethane-1-sulfonic acid is an organic compound that features both a sulfonic acid group and a trihydroxysilyl group. This unique combination of functional groups imparts distinct chemical properties, making it valuable for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trihydroxysilyl)ethane-1-sulfonic acid typically involves the reaction of ethane-1-sulfonic acid with a silicon-containing reagent under controlled conditions. One common method includes the reaction of ethane-1-sulfonic acid with trichlorosilane, followed by hydrolysis to introduce the hydroxyl groups. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
2-(Trihydroxysilyl)ethane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfonates and sulfoxides.
Reduction: Sulfides and thiols.
Substitution: Alkylated and acylated derivatives.
科学研究应用
2-(Trihydroxysilyl)ethane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules and as a component in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
作用机制
The mechanism of action of 2-(Trihydroxysilyl)ethane-1-sulfonic acid involves its interaction with molecular targets through its functional groups. The sulfonic acid group can participate in acid-base reactions, while the trihydroxysilyl group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Hydroxyethane-1-sulfonic acid:
3-Trihydroxysilyl-1-propanesulfonic acid: Similar structure but with a different carbon chain length.
Uniqueness
2-(Trihydroxysilyl)ethane-1-sulfonic acid is unique due to the presence of both sulfonic acid and trihydroxysilyl groups, which confer distinct chemical reactivity and versatility. This makes it particularly valuable for applications requiring both acidic and silanol functionalities.
属性
CAS 编号 |
77472-15-2 |
|---|---|
分子式 |
C2H8O6SSi |
分子量 |
188.23 g/mol |
IUPAC 名称 |
2-trihydroxysilylethanesulfonic acid |
InChI |
InChI=1S/C2H8O6SSi/c3-9(4,5)1-2-10(6,7)8/h6-8H,1-2H2,(H,3,4,5) |
InChI 键 |
NRPMOERNXKBKQR-UHFFFAOYSA-N |
规范 SMILES |
C(CS(=O)(=O)O)[Si](O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene](/img/structure/B14451818.png)
![1,1'-[Methylenebis(oxy)]bis(2-methylpropan-2-amine)](/img/structure/B14451831.png)

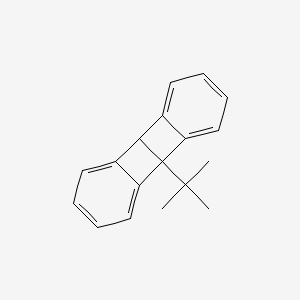

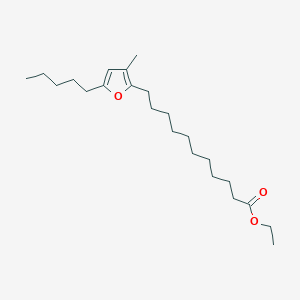

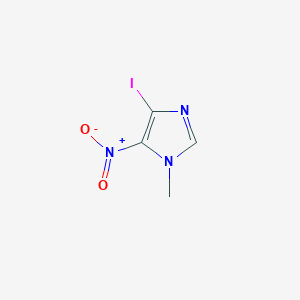
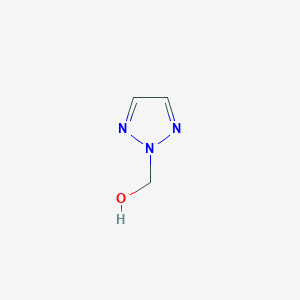
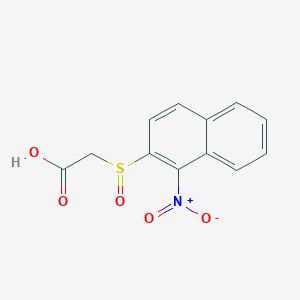

![7-Amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14451882.png)
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-serine](/img/structure/B14451884.png)
